molecular formula C21H27NO6 B14937366 N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine

Cat. No.: B14937366
M. Wt: 389.4 g/mol
InChI Key: VGXCIBPQEKJWIO-OWTQXQQYSA-N
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Description

3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . The reaction conditions typically involve dry acetone and temperatures around 50°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amido or ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C21H27NO6/c1-7-10(2)17(20(24)25)22-19(23)14(6)27-16-9-8-15-11(3)12(4)21(26)28-18(15)13(16)5/h8-10,14,17H,7H2,1-6H3,(H,22,23)(H,24,25)/t10-,14?,17+/m1/s1

InChI Key

VGXCIBPQEKJWIO-OWTQXQQYSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C

Origin of Product

United States

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